molecular formula C17H14F3N3O2 B416492 Propan-2-yl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Propan-2-yl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B416492
M. Wt: 349.31g/mol
InChI Key: SVLPBPJVWQUKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of isopropyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the condensation of an aminopyrazole with a suitable β-dicarbonyl compound. One common method involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione under basic conditions . The reaction proceeds via an addition-elimination mechanism, resulting in the formation of the desired pyrazolo[1,5-a]pyrimidine scaffold .

Chemical Reactions Analysis

Propan-2-yl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of isopropyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves the inhibition of CDK2, a cyclin-dependent kinase involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate the activity of estrogen receptors, influencing tumor growth in estrogen-responsive tissues .

Comparison with Similar Compounds

Propan-2-yl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:

These comparisons highlight the unique structural features and biological activities of isopropyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H14F3N3O2

Molecular Weight

349.31g/mol

IUPAC Name

propan-2-yl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C17H14F3N3O2/c1-10(2)25-16(24)13-9-15-21-12(11-6-4-3-5-7-11)8-14(17(18,19)20)23(15)22-13/h3-10H,1-2H3

InChI Key

SVLPBPJVWQUKDZ-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C(F)(F)F

Canonical SMILES

CC(C)OC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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